3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Catalog No.
S809514
CAS No.
1072944-66-1
M.F
C10H4BrF4NO
M. Wt
310.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

CAS Number

1072944-66-1

Product Name

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one

Molecular Formula

C10H4BrF4NO

Molecular Weight

310.04 g/mol

InChI

InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17)

InChI Key

MCCSZUCEZSMGAJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br
  • Chemical Suppliers

    Several chemical suppliers offer 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, but their descriptions primarily focus on product information and potential applications, without referencing specific published research [, ].

  • Structural Similarity

    However, researchers might be exploring this compound due to its structural similarity to other bioactive molecules containing the quinoline core. Quinolines are a well-studied class of heterocyclic compounds with diverse pharmacological activities []. The presence of the bromine, fluorine, and trifluoromethyl groups might further influence its potential biological properties.

Future Research Directions:

Given the lack of current research on 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, future scientific investigations could explore its potential in various fields:

  • Medicinal Chemistry: Researchers might investigate the compound's interaction with specific biological targets to assess its potential as a drug candidate.
  • Materials Science: The unique properties of the molecule, such as its aromatic rings and functional groups, could be of interest for material design applications.

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is an organic compound classified as a halohydroxyquinoline. Its molecular formula is C10H4BrF4NO, and it has a molecular weight of approximately 303.04 g/mol. The compound features a quinoline ring structure, which is characterized by a bicyclic aromatic system containing nitrogen. The presence of bromine, fluorine, and a trifluoromethyl group contributes to its unique chemical properties and potential biological activities .

  • There is no scientific research available on the mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol [].
  • No information on safety hazards associated with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol was found in scientific databases []. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following proper safety protocols for handling chemicals.
Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the quinoline ring.
  • Hydrolysis: The hydroxyl group can undergo further reactions, such as esterification or etherification, depending on the reaction conditions.

Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The presence of halogen atoms enhances its lipophilicity, which may improve its ability to penetrate biological membranes and exert pharmacological effects .

Several synthesis methods have been reported for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol:

  • Halogenation of Quinolinol Precursors: Starting from quinolin-4-ol, bromination and fluorination can be performed using suitable reagents.
  • Trifluoromethylation: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of bases.
  • Multi-step Synthesis: A combination of reactions involving nitration, reduction, and halogenation steps can yield the desired compound from simpler starting materials .

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol has potential applications in various fields:

  • Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for drug development.
  • Material Science: The compound may be utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Agriculture: It could serve as a pesticide or fungicide given its biological activity against pathogens .

Interaction studies involving 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol focus on its binding affinity to biological targets. Preliminary studies suggest it may interact with specific enzymes or receptors, influencing pathways related to microbial resistance or cellular signaling . Further research is necessary to elucidate these interactions fully.

Several compounds share structural characteristics with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromoquinolin-4-olBromine at position 3; lacks trifluoromethyl groupSimpler structure with less electronic influence
6-Fluoroquinolin-4-olFluorine at position 6; no brominePotentially less potent due to lack of halogen
2-(Trifluoromethyl)quinolin-4(1H)-oneTrifluoromethyl group present; lacks bromineDifferent functional group leading to varied reactivity
5-Bromo-6-fluoroquinolinBromine at position 5; fluorine at position 6Different substitution pattern affecting activity

The uniqueness of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol lies in its combination of multiple halogen substituents, which significantly enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a versatile candidate for further research and application in various fields.

XLogP3

3.5

Wikipedia

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one

Dates

Last modified: 08-16-2023

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